molecular formula C18H13FN2O B14570759 4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile CAS No. 61298-07-5

4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile

Cat. No.: B14570759
CAS No.: 61298-07-5
M. Wt: 292.3 g/mol
InChI Key: CWUSNJNKBJELAU-UHFFFAOYSA-N
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Description

4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluoro group, a methyl group, and a benzonitrile moiety attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the benzonitrile moiety provides additional sites for chemical modification .

Properties

CAS No.

61298-07-5

Molecular Formula

C18H13FN2O

Molecular Weight

292.3 g/mol

IUPAC Name

4-[(6-fluoro-4-methyl-2-oxoquinolin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C18H13FN2O/c1-12-8-18(22)21(17-7-6-15(19)9-16(12)17)11-14-4-2-13(10-20)3-5-14/h2-9H,11H2,1H3

InChI Key

CWUSNJNKBJELAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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